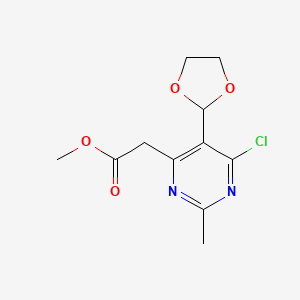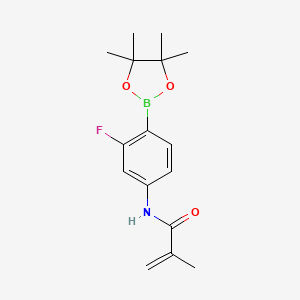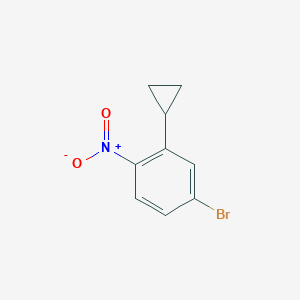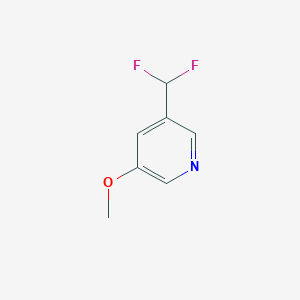
3-(Difluoromethyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-methoxypyridine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules can enhance their biological activity, metabolic stability, and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . This approach is advantageous as it allows for late-stage functionalization of pyridine-containing compounds, which is valuable in drug discovery.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-methoxypyridine may involve large-scale difluoromethylation processes using metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and biological activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5-methoxypyridine
- 3-(Difluoromethyl)-5-chloropyridine
- 3-(Difluoromethyl)-5-methylpyridine
Uniqueness
3-(Difluoromethyl)-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and agrochemical development .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-2-5(7(8)9)3-10-4-6/h2-4,7H,1H3 |
InChI Key |
PLSYGVXSVHDKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
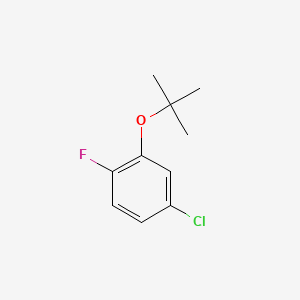
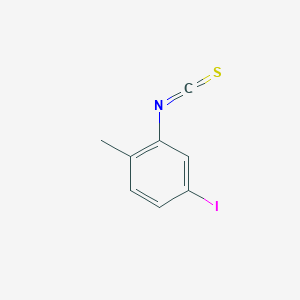
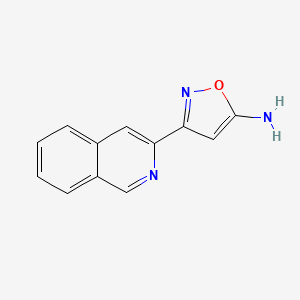
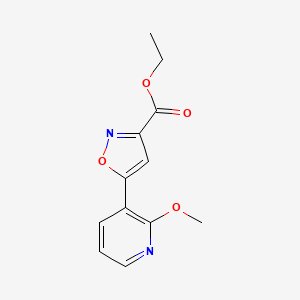
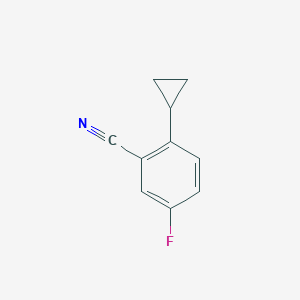
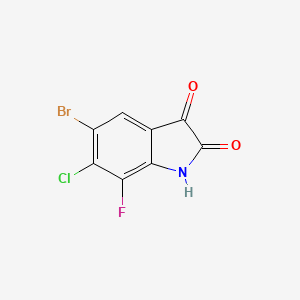

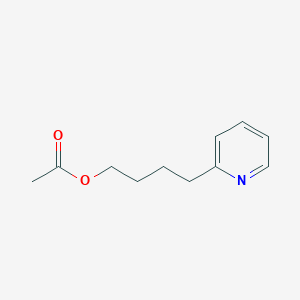
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
